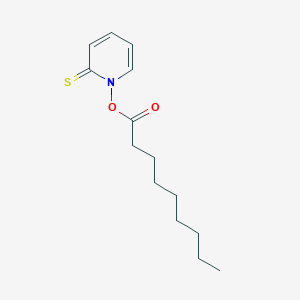
1-(Nonanoyloxy)pyridine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Nonanoyloxy)pyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine ring substituted with a nonanoyloxy group at the 1-position and a thione group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Nonanoyloxy)pyridine-2(1H)-thione typically involves the esterification of pyridine-2-thione with nonanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Nonanoyloxy)pyridine-2(1H)-thione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Alkylated or acylated pyridine derivatives
Scientific Research Applications
1-(Nonanoyloxy)pyridine-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(Nonanoyloxy)pyridine-2(1H)-thione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Pyridine-2-thione: Lacks the nonanoyloxy group, making it less hydrophobic and potentially less bioactive.
1-(Octanoyloxy)pyridine-2(1H)-thione: Similar structure but with an octanoyloxy group, which may result in different physicochemical properties and biological activities.
Uniqueness: 1-(Nonanoyloxy)pyridine-2(1H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nonanoyloxy group enhances its hydrophobicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.
Properties
CAS No. |
111916-74-6 |
|---|---|
Molecular Formula |
C14H21NO2S |
Molecular Weight |
267.39 g/mol |
IUPAC Name |
(2-sulfanylidenepyridin-1-yl) nonanoate |
InChI |
InChI=1S/C14H21NO2S/c1-2-3-4-5-6-7-11-14(16)17-15-12-9-8-10-13(15)18/h8-10,12H,2-7,11H2,1H3 |
InChI Key |
QMGUDVXEEOYZDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)ON1C=CC=CC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















